molecular formula C17H19NO2 B311817 2-phenoxy-N-(2-phenylethyl)propanamide

2-phenoxy-N-(2-phenylethyl)propanamide

Cat. No.: B311817
M. Wt: 269.34 g/mol
InChI Key: GWBFCVXVOKVIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-N-(2-phenylethyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a phenoxy group at the 2-position and an N-(2-phenylethyl) moiety. The phenoxy and phenylethyl groups confer lipophilicity, which may influence bioavailability and receptor interactions.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-phenoxy-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C17H19NO2/c1-14(20-16-10-6-3-7-11-16)17(19)18-13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19)

InChI Key

GWBFCVXVOKVIDL-UHFFFAOYSA-N

SMILES

CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide

  • Structure: Features a 6-methoxynaphthalen-2-yl group instead of phenoxy and a diphenylethylamine substituent.
  • Synthesis: Prepared via coupling of 2,2-diphenylethylamine with naproxen (a methoxynaphthylpropanoic acid derivative) using DCC .
  • Applications : Derived from naproxen, it may retain anti-inflammatory properties but with modified pharmacokinetics.

Fentanyl Analogs (e.g., N-Phenyl-N-[1-(2-Phenylethyl)-4-Piperidinyl]Propanamide)

  • Structure : Contains a piperidinyl ring critical for opioid receptor binding, absent in the target compound.
  • Key Differences: The piperidinyl ring in fentanyl analogs is essential for µ-opioid receptor agonism, whereas 2-phenoxy-N-(2-phenylethyl)propanamide lacks this pharmacophore, suggesting divergent pharmacological activity . Fentanyl analogs have a marijuana equivalency of 1:10,000 under U.S. sentencing guidelines, reflecting their extreme potency .

Halogenated Derivatives (e.g., 2-Chloro-N-(2-Methylphenyl)Propanamide)

  • Structure : Substituted with a chloro group and 2-methylphenyl moiety.
  • Safety Profile : Requires stringent handling due to inhalation risks; first-aid measures include oxygen therapy and artificial respiration .

Amino-Substituted Analogs (e.g., 2-(2-Amino-5-Methylphenoxy)-N,N-Diethylpropanamide)

  • Structure: Contains an amino-methylphenoxy group and diethylamide substitution.
  • Properties: The amino group introduces hydrogen-bonding capacity, which may enhance solubility and target binding compared to the non-polar phenylethyl group in the target compound .

Structural and Functional Data Table

Compound Name Key Substituents Molecular Weight Notable Properties References
This compound Phenoxy, N-(2-phenylethyl) ~283.34 g/mol* High lipophilicity -
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthyl, diphenylethyl ~429.52 g/mol Enhanced aromatic stacking, anti-inflammatory potential
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (Fentanyl analog) Piperidinyl, phenyl ~336.47 g/mol µ-opioid agonist, controlled substance
2-Chloro-N-(2-methylphenyl)propanamide Chloro, 2-methylphenyl 198.65 g/mol Electrophilic, high toxicity risk

*Calculated based on formula C₁₇H₁₇NO₂.

Critical Analysis of Pharmacological and Regulatory Implications

  • Pharmacological Divergence: Unlike fentanyl analogs, this compound lacks the piperidinyl ring necessary for opioid activity, suggesting non-opioid applications (e.g., anti-inflammatory or antimicrobial uses) .
  • Regulatory Status : While fentanyl analogs are tightly regulated under the Controlled Substances Act, the target compound’s structural differences may exempt it from analogous restrictions, pending further evaluation .
  • Safety Considerations: Halogenated analogs (e.g., 2-chloro derivatives) demand stricter safety protocols compared to the phenoxy-substituted compound due to higher reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.